5/'-Iodoindirubin

Description

Overview of Indirubin (B1684374) Derivatives in Medicinal Chemistry

Indirubins are a class of bis-indole alkaloids, representing a stable red isomer of the blue dye indigo (B80030). adooq.com They are found naturally in various sources, including indigo-bearing plants and mollusks of the Muricidae family. medchemexpress.com The scientific journey of indirubin into medicinal chemistry was significantly catalyzed by its identification as the active component in Danggui Longhui Wan, a traditional Chinese medicine formulation used to treat chronic myelocytic leukemia. adooq.comnih.gov This discovery spurred decades of research into its mechanisms of action and the synthesis of new derivatives. adooq.com

The primary therapeutic effects of indirubins are attributed to their ability to inhibit the activity of protein kinases, which are critical regulators of cellular processes. cnreagent.com Key targets include cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). adooq.comresearchgate.net By inhibiting these kinases, indirubins can interfere with the cell cycle, suppress cell proliferation, and induce apoptosis (programmed cell death), making them valuable candidates for anticancer therapies. adooq.comnih.gov

However, the parent indirubin molecule has limitations, including poor solubility, which can hinder its bioavailability and therapeutic efficacy. adooq.commedchemexpress.com This has driven extensive efforts in medicinal chemistry to synthesize novel indirubin derivatives. adooq.com Through chemical modifications—such as alkylation, sulfonation, and halogenation—researchers have developed analogues with improved pharmacological properties, including enhanced solubility, greater potency, and increased selectivity for specific kinase targets. adooq.comcnreagent.com These synthetic derivatives not only hold promise as improved therapeutic agents but also serve as powerful chemical tools to probe the specific roles of different kinases in health and disease. adooq.com

Rationale for Academic Investigation of Halogenated Indirubin Analogs

The strategic introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) is a well-established and powerful tool in medicinal chemistry for modulating a drug's pharmacological profile. Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These changes can, in turn, influence how the molecule binds to its biological target, potentially leading to enhanced potency and selectivity. cnreagent.com

In the context of indirubins, the investigation of halogenated analogs has been a particularly fruitful area of research. cnreagent.com A prominent example is 6-bromoindirubin, a naturally occurring compound found in marine mollusks, which demonstrated a significant and selective inhibitory activity against GSK-3. medchemexpress.comcnreagent.com The success of this and other brominated derivatives, such as 6-bromoindirubin-3'-oxime (B1676677) (6BIO), highlighted that the addition of a halogen at specific positions on the indirubin scaffold could confer a desirable inhibitory profile. cnreagent.comnih.gov

This precedent provides a strong rationale for the academic investigation of other halogenated indirubins, including iodo-substituted analogs like 5'-Iodoindirubin. Iodine, being the largest and most polarizable of the common halogens, can form strong halogen bonds and introduce significant steric and electronic changes compared to bromine or chlorine. The academic pursuit of iodo-indirubins is driven by the hypothesis that these modifications could lead to novel binding interactions with the ATP-binding pocket of target kinases. cnreagent.comnih.gov The goal is to discover derivatives with potentially superior potency, altered kinase selectivity profiles, or other improved drug-like properties, thereby expanding the therapeutic potential of the indirubin family. cnreagent.com

Scope and Objectives of the Academic Research Review on 5'-Iodoindirubin

A comprehensive academic research review on 5'-Iodoindirubin would aim to synthesize the current knowledge surrounding this specific halogenated derivative and place it within the broader context of kinase inhibitor research. The primary objective is to evaluate its standing as a pharmacological agent and a tool for chemical biology.

The scope of such a review would encompass:

Synthesis and Characterization: A detailed account of the synthetic routes used to produce 5'-Iodoindirubin and its key derivatives, such as 5'-Iodoindirubin-3'-monoxime.

Kinase Inhibitory Profile: A thorough analysis of its inhibitory activity against its known protein kinase targets. This involves compiling and comparing inhibitory concentration (IC50) values to quantify its potency.

Structure-Activity Relationship (SAR): An examination of how the iodine atom at the 5'-position influences its binding and inhibitory activity compared to the parent indirubin molecule and other halogenated analogs (e.g., bromo- and chloro-derivatives).

Therapeutic Potential: An exploration of the potential applications of 5'-Iodoindirubin based on its target profile. Given its potent inhibition of GSK-3β and CDKs, the review would focus on its relevance to neurodegenerative diseases like Alzheimer's disease and various cancers. cnreagent.comnih.gov

The ultimate objective is to provide a clear, consolidated resource that highlights the significance of 5'-Iodoindirubin, identifies gaps in the current research, and suggests future directions for investigation. This includes exploring its effects in cellular and preclinical models to validate its therapeutic potential.

Detailed Research Findings

Research has identified 5-Iodo-indirubin-3'-monoxime (B2814196) as a potent, ATP-competitive inhibitor of several protein kinases critical to cell cycle regulation and pathological processes. adooq.comcnreagent.com

Table 1: Inhibitory Activity of 5-Iodo-indirubin-3'-monoxime Against Key Protein Kinases This table presents the half-maximal inhibitory concentration (IC50) values, which measure the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency.

| Target Kinase | IC50 (nM) | Reference |

| Glycogen Synthase Kinase-3β (GSK-3β) | 9 | adooq.comcnreagent.com |

| Cyclin-Dependent Kinase 5 (CDK5/p25) | 20 | adooq.comcnreagent.com |

| Cyclin-Dependent Kinase 1 (CDK1/cyclin B) | 25 | adooq.comcnreagent.com |

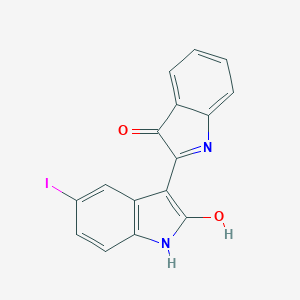

Structure

3D Structure

Properties

CAS No. |

126433-42-9 |

|---|---|

Molecular Formula |

C16H9IN2O2 |

Molecular Weight |

388.16 g/mol |

IUPAC Name |

2-(2-hydroxy-5-iodo-1H-indol-3-yl)indol-3-one |

InChI |

InChI=1S/C16H9IN2O2/c17-8-5-6-12-10(7-8)13(16(21)19-12)14-15(20)9-3-1-2-4-11(9)18-14/h1-7,19,21H |

InChI Key |

GTQDKQRZKDDFGV-YPKPFQOOSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)/C(=C/3\C4=C(C=CC(=C4)I)NC3=O)/N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=N2)C3=C(NC4=C3C=C(C=C4)I)O |

Synonyms |

5'-iodoindirubin |

Origin of Product |

United States |

Historical and Scientific Trajectory of Indirubinoids and the Emergence of 5 Iodoindirubin

Traditional Foundations and Initial Biological Discoveries of Indirubin (B1684374)

Indirubin is a naturally occurring bisindole alkaloid, a component of traditional Chinese medicine preparations used for centuries to treat a variety of chronic conditions, including inflammatory diseases and certain cancers. mskcc.orgnih.gov It is an active ingredient found in formulas such as Danggui Longhui Wan, which have been historically prescribed for patients with chronic myelogenous leukemia (CML). royaltcm.comnih.govresearchgate.net Indirubin is a stable, red-colored isomer of the more commonly known blue dye, indigo (B80030), and is extracted from several plant species, including those of the Indigofera and Isatis genera. mskcc.orgnih.govresearchgate.net

The transition of indirubin from a traditional remedy to a scientifically scrutinized compound began with investigations into the efficacy of these herbal medicines. nih.gov Scientific inquiry in the latter half of the 20th century identified indirubin as the primary active anti-tumor component responsible for the antileukemic effects of Danggui Longhui Wan. nih.govnih.govnih.gov Early clinical studies conducted in China provided significant evidence of its therapeutic potential. In one key trial involving 314 CML patients, treatment with indirubin resulted in complete remission for 26% of patients and partial remission for another 33%. nih.gov These compelling results spurred global scientific interest, leading to further investigations into its mechanism of action, which was later found to involve the inhibition of cyclin-dependent kinases (CDKs), enzymes crucial for cell cycle progression. mskcc.orgnih.govroyaltcm.com

Table 1: Traditional Use and Key Early Discoveries of Indirubin

| Aspect | Description | Source(s) |

|---|---|---|

| Traditional Formula | Danggui Longhui Wan | nih.govnih.govresearchgate.net |

| Traditional Use | Treatment of chronic myelogenous leukemia (CML) and other chronic diseases. | mskcc.orgroyaltcm.comnih.gov |

| Natural Source | A component of Indigo naturalis, extracted from plants like Indigofera tinctoria. | mskcc.orgnih.govresearchgate.net |

| Key Scientific Finding | Identified as the active antileukemic principle in traditional remedies. | nih.govnih.gov |

| Mechanism of Action | Inhibition of cyclin-dependent kinases (CDKs). | mskcc.orgnih.govroyaltcm.com |

Evolution of Indirubin Derivative Synthesis and Exploratory Research

Despite the promising clinical findings, the therapeutic application of natural indirubin was hampered by significant challenges, most notably its poor solubility in water and consequently, limited absorption and bioavailability in the body. nih.govnih.gov These pharmacological drawbacks prompted chemists and medical researchers to embark on the synthesis of indirubin derivatives. The primary goals of this research were to create new molecules with improved physicochemical properties, enhanced biological activity, and potentially reduced side effects compared to the parent compound. nih.govnih.govnih.gov

The initial wave of synthetic modifications focused on the indirubin skeleton, leading to the creation of several new classes of compounds, including alkylated, halogenated, and N- and O-substituted derivatives. nih.gov This exploratory research was not only aimed at improving drug-like properties but also at understanding the structure-activity relationships—that is, how specific chemical modifications influenced the molecule's biological function. nih.gov The synthesis of these derivatives served as a critical tool for identifying the specific molecular targets that mediate their cellular effects, confirming that many, but not all, of their anticancer properties were linked to the inhibition of kinases like CDKs and glycogen (B147801) synthase kinase-3 (GSK-3). nih.govnih.gov This foundational work paved the way for the development of more potent and selective kinase inhibitors. nih.gov

Characterization and Early Academic Interest in 5'-Iodoindirubin Derivatives

Among the various new molecules created, halogenated derivatives showed particular promise. A key early study focused on synthesizing six halogen-substituted indirubins to improve the therapeutic effect against chronic granulocytic leukemia. nih.gov Within this series, the compound 5'-Iodoindirubin was identified as having significantly higher antitumor activity in animal models compared to the parent indirubin. nih.gov This early research highlighted the potential of introducing a halogen atom, specifically iodine, at the 5'-position of the indirubin structure.

Table 2: Early Comparative Antitumor Activity of 5'-Iodoindirubin Data from a study on halogen-substituted indirubin derivatives.

| Compound | Animal Model | Efficacy Metric | Result | Source(s) |

|---|---|---|---|---|

| 5'-Iodoindirubin | Mice with L7212 Leukemia | Increase in life-span | 41-73% | nih.gov |

| Indirubin | Mice with L7212 Leukemia | Increase in life-span | 0% | nih.gov |

| 5'-Iodoindirubin | Rats with W256 Carcinosarcoma | Inhibition Rate | 48-83% | nih.gov |

| Indirubin | Rats with W256 Carcinosarcoma | Inhibition Rate | 30% | nih.gov |

Further academic interest led to the synthesis and characterization of derivatives of this specific compound, such as 5-Iodo-indirubin-3'-monoxime (B2814196). This derivative was created by modifying the ketone group at the 3'-position into an oxime, a common strategy to improve solubility and modulate biological activity. nih.gov Characterization of 5-Iodo-indirubin-3'-monoxime confirmed its chemical structure and identified it as a potent inhibitor of several key kinases. scbt.commedchemexpress.com Specifically, it was found to inhibit Glycogen Synthase Kinase-3β (GSK-3β), Cyclin-Dependent Kinase-1 (CDK-1), and Cyclin-Dependent Kinase-5 (CDK-5). scbt.com This early interest established 5'-Iodoindirubin and its derivatives as a distinct and promising subclass of indirubinoids for further investigation in cancer research.

Table 3: Chemical and Biological Properties of 5'-Iodoindirubin-3'-monoxime

| Property | Description | Source(s) |

|---|---|---|

| Chemical Name | 2H-Indol-2-one, 3-[1,3-dihydro-3-(hydroxyimino)-2H-indol-2-ylidene]-1,3-dihydro-5-iodo- | medchemexpress.com |

| Molecular Formula | C₁₆H₁₀IN₃O₂ | scbt.commedchemexpress.com |

| Molecular Weight | 403.17 g/mol | medchemexpress.com |

| Appearance | Pink to red solid | medchemexpress.com |

| Biological Targets | Inhibitor of GSK-3β, CDK-1, and CDK-5 | scbt.com |

Elucidating the Molecular Mechanisms and Target Engagements of 5 Iodoindirubin

Cyclin-Dependent Kinase (CDK) Inhibition by 5'-Iodoindirubin Analogs

Indirubin (B1684374) analogs have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), a family of enzymes central to the regulation of the cell division cycle. medchemexpress.combioscience.co.uk The mechanism of inhibition is primarily competitive with ATP, meaning the indirubin molecule occupies the same binding pocket on the kinase as ATP, thereby preventing the transfer of a phosphate (B84403) group to the kinase's target proteins. bioscience.co.ukxcessbio.comlabshake.com

Modulatory Effects on CDK1/cyclin B Activity

The CDK1/cyclin B complex is a crucial regulator of the G2/M transition in the cell cycle. Several indirubin derivatives have demonstrated significant inhibitory activity against this complex. Notably, 5-Iodo-indirubin-3'-monoxime (B2814196) is a potent inhibitor of CDK1/cyclin B, with a reported half-maximal inhibitory concentration (IC50) of 25 nM. medchemexpress.combioscience.co.ukxcessbio.comlabshake.com Another analog, indirubin-3'-monoxime (B1671880), also shows strong inhibition with an IC50 value of 0.18 µM. medchemexpress.com The inhibitory action of these compounds can lead to cell cycle arrest. For instance, treatment of human mammary carcinoma MCF-7 cells with indirubin-3'-monoxime resulted in a dose-dependent inhibition of CDK1 activity within the cell. apexbt.com At lower concentrations (2 µM), cells were arrested in the G1/G0 phase, while at higher concentrations (≥ 5 µM), an accumulation of cells in the G2/M phase was observed. apexbt.com This suggests that the inhibition of CDK1/cyclin B is a key mechanism through which these compounds exert their anti-proliferative effects.

| Compound | IC50 (CDK1/cyclin B) |

| 5-Iodo-indirubin-3'-monoxime | 25 nM |

| Indirubin-3'-monoxime | 180 nM |

| Indirubin-5-sulfonate | 55 nM |

Regulatory Interactions with CDK2/cyclin A and CDK2/cyclin E Complexes

The CDK2/cyclin E and CDK2/cyclin A complexes are essential for the G1/S phase transition and progression through the S phase, respectively. While direct inhibitory data for 5'-Iodoindirubin on these specific complexes is not extensively detailed in the reviewed literature, the activity of related indirubin analogs provides strong evidence of class-wide effects. For example, indirubin-5-sulfonate, a water-soluble derivative, is a potent inhibitor of both CDK2/cyclin A and CDK2/cyclin E, with IC50 values of 35 nM and 150 nM, respectively. rndsystems.com Another analog, indirubin-3'-monoxime, also inhibits CDK2/cyclin A and CDK2/cyclin E with IC50 values of 0.44 µM and 0.25 µM. selleckchem.com This demonstrates that the indirubin scaffold is effective in targeting these key cell cycle regulators.

| Compound | IC50 (CDK2/cyclin A) | IC50 (CDK2/cyclin E) |

| Indirubin-5-sulfonate | 35 nM | 150 nM |

| Indirubin-3'-monoxime | 440 nM | 250 nM |

Inhibition of CDK5/p25 by 5-Iodo-indirubin-3'-monoxime

CDK5, when activated by its partner protein p25, plays a significant role in neuronal processes and has been implicated in the pathology of neurodegenerative diseases. 5-Iodo-indirubin-3'-monoxime has been identified as a powerful inhibitor of the CDK5/p25 complex, exhibiting an IC50 value of 20 nM. medchemexpress.combioscience.co.ukxcessbio.comlabshake.com The inhibition is achieved by competing with ATP for the binding site on the kinase. bioscience.co.ukxcessbio.comlabshake.com The potent inhibition of CDK5/p25 by this compound highlights its potential as a tool for studying the roles of this kinase in both normal physiology and disease.

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition by 5'-Iodoindirubin Derivatives

Beyond the CDK family, indirubin derivatives have been shown to be highly effective inhibitors of Glycogen Synthase Kinase-3 Beta (GSK-3β), a kinase involved in a multitude of cellular processes, including metabolism, cell signaling, and apoptosis. 5-Iodo-indirubin-3'-monoxime stands out as a particularly potent inhibitor of GSK-3β, with a reported IC50 of just 9 nM. medchemexpress.combioscience.co.ukxcessbio.comlabshake.com This makes it one of the most powerful inhibitors in its class for this specific kinase. Research has shown that indirubins in general are strong inhibitors of GSK-3β, with IC50 values often in the low nanomolar range. nih.gov The mechanism of action is consistent with that for CDKs, involving competition with ATP for the enzyme's catalytic site. nih.gov The dual inhibition of both CDKs and GSK-3β by compounds like 5-Iodo-indirubin-3'-monoxime is a significant finding, as both kinase families are implicated in various proliferative and neurodegenerative diseases. nih.gov

| Compound | IC50 (GSK-3β) |

| 5-Iodo-indirubin-3'-monoxime | 9 nM |

| Indirubin-3'-monoxime | 22 nM |

Broader Kinase Spectrum Profiling of 5'-Iodoindirubin and Related Structures

The inhibitory profile of indirubin analogs extends beyond the primary targets of CDKs and GSK-3β. The core indirubin structure serves as a versatile scaffold that can be chemically modified to alter its kinase selectivity. rndsystems.com For example, while many indirubins show broad activity against both CDKs and GSK-3β, specific substitutions can enhance selectivity for one kinase over others. labshake.comtocris.com Studies have revealed that indirubin derivatives can also inhibit other kinases, such as the Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs). rndsystems.com This demonstrates the potential to develop highly selective inhibitors for a range of kinase targets by modifying the indirubin core. However, comprehensive kinase panel screening data specifically for 5'-Iodoindirubin is not widely available in the current literature.

Investigation of Protein Kinase C (PKC) Isozyme Modulation

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical components of signal transduction pathways, regulating a wide array of cellular functions. Despite the broad investigation of indirubin derivatives against various kinases, a review of the available scientific literature did not yield specific data on the modulatory effects of 5'-Iodoindirubin or its direct analogs on any of the PKC isozymes. Therefore, the interaction between 5'-Iodoindirubin and the PKC family remains an uncharacterized area of its molecular engagement profile.

Analysis of Rho-associated Protein Kinase (ROCK) Pathway Interference

The Rho-associated protein kinase (ROCK) signaling pathway is a critical regulator of various cellular functions, including cell shape, motility, and proliferation. researchgate.net ROCK inhibitors have been identified as potential therapeutic agents in several diseases. nih.gov However, a review of the available scientific literature does not yield specific data on the direct interference of 5'-Iodoindirubin with the ROCK pathway. Further research is required to determine if any interaction exists between 5'-Iodoindirubin and the key kinases, ROCK1 and ROCK2, within this pathway.

Examination of Calcium/Calmodulin-Dependent Protein Kinase II (CaMK-II) Interactions

Calcium/Calmodulin-Dependent Protein Kinase II (CaMK-II) is a multifunctional serine/threonine kinase that plays a significant role in various cellular processes by responding to changes in intracellular calcium levels. mdpi.com It is a key player in signaling pathways that govern learning, memory, and other neuronal functions. nih.gov Despite the importance of this kinase, current scientific literature does not provide specific details regarding the direct interaction or inhibitory activity of 5'-Iodoindirubin or its analogs with CaMK-II.

Other Identified Protein Targets and Ligand-Binding Dynamics of 5'-Iodoindirubin Analogs

Insights into p35 Inhibition by 5-Iodo-indirubin-3'-monoxime

The protein p35 is a regulatory activator of Cyclin-Dependent Kinase 5 (CDK5). While p35 itself is not a kinase, its binding to CDK5 is essential for the kinase's activity. Therefore, inhibition of the CDK5/p25 complex (a truncated, more stable form of the p35 activator) is a direct measure of interference with the p35/CDK5 signaling axis.

Research has identified 5-Iodo-indirubin-3'-monoxime, an analog of 5'-Iodoindirubin, as a potent inhibitor of the CDK5/p25 kinase complex. medchemexpress.com The mechanism of inhibition involves competition with ATP for the binding site on the kinase's catalytic domain. medchemexpress.com The inhibitory concentration (IC50) of 5-Iodo-indirubin-3'-monoxime for CDK5/p25 has been determined to be 20 nM. medchemexpress.com This compound also demonstrates potent inhibition of other kinases, as detailed in the table below. medchemexpress.com

Table 1: Inhibitory Activity of 5-Iodo-indirubin-3'-monoxime against Various Kinases

| Kinase Target | IC50 (nM) |

|---|---|

| Glycogen Synthase Kinase-3β (GSK-3β) | 9 |

| Cyclin-Dependent Kinase 5/p25 (CDK5/p25) | 20 |

| Cyclin-Dependent Kinase 1/cyclin B (CDK1/cyclin B) | 25 |

Aryl Hydrocarbon Receptor (AhR) Ligand Activity of Indirubinoids

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in processes like xenobiotic metabolism and cellular differentiation. nih.gov Indirubinoids, the class of compounds to which 5'-Iodoindirubin belongs, have been identified as potent ligands for the AhR. nih.govnih.gov

Studies have shown that indirubin itself can bind directly to the AhR. researchgate.net This interaction leads to the translocation of the receptor into the nucleus, where it can modulate gene expression. nih.gov The potency of indirubin and indigo (B80030) as AhR ligands has been found to be comparable to, or even greater than, that of the archetypal ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) in certain assay systems. nih.govresearchgate.net This binding activity appears to be distinct from the kinase inhibition properties of some indirubin derivatives, suggesting two separate modes of action. nih.gov The activation of AhR by certain indirubins has been linked to cytostatic effects, mediated through the expression of proteins like p27(KIP1). nih.gov

Cellular and Subcellular Responses Elicited by 5 Iodoindirubin

Perturbation of Cell Cycle Progression and Induction of Arrest

The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of various diseases, including cancer. Cell cycle checkpoints exist at critical stages (G1/S, G2/M, and the spindle checkpoint) to ensure that cells only proceed with division when conditions are favorable and DNA is undamaged. khanacademy.org Inhibitors of cyclin-dependent kinases (CDKs), such as 5'-Iodoindirubin, are known to interfere with cell cycle progression. medchemexpress.comgoogle.com

While direct studies specifically detailing 5'-Iodoindirubin's impact on cell cycle phases were not extensively found in the provided results, its activity as an inhibitor of CDK1/cyclin B and CDK5/P25 strongly suggests its involvement in cell cycle control. CDK1/cyclin B is crucial for the transition from the G2 phase to mitosis (M phase). medchemexpress.comwikipedia.org Inhibition of CDK1 can lead to G2/M cell cycle arrest. wikipedia.org CDK5, typically activated by p35, is involved in various cellular processes, including neuronal migration and synaptic plasticity, but its dysregulation has also been implicated in proliferation and differentiation in non-neuronal tissues. scbt.com Roscovitine, another CDK inhibitor, is known to arrest cells in G0/G1, G1/S, or G2/M transitions. wikipedia.org Given 5'-Iodoindirubin's inhibitory effect on CDK1 and CDK5, it is plausible that it induces cell cycle arrest at specific checkpoints regulated by these kinases.

Another indirubin (B1684374) derivative, 5'-Nitro-indirubinoxime (5'-NIO), has been shown to induce G1 cell cycle arrest in salivary gland adenocarcinoma cells by reducing levels of CDK4 and CDK6. nih.gov While 5'-Iodoindirubin is a different derivative, this finding on a related compound highlights the potential for indirubin derivatives to impact cell cycle progression through CDK inhibition.

Mechanisms of Regulated Cell Death Initiation

Regulated cell death, including apoptosis and autophagy, plays a critical role in development and tissue homeostasis. frontiersin.orgnih.gov Dysregulation of these processes can contribute to disease. nih.gov Indirubins, including derivatives, have been shown to display potent cell death-inducing properties in various human tumors. google.com

Induction of Apoptotic Pathways by 5'-Iodoindirubin

Apoptosis is a programmed cell death mechanism characterized by specific morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. frontiersin.orgilovepathology.comassaygenie.com It is primarily mediated by caspases, a family of cysteine proteases. frontiersin.orgnih.gov Apoptosis can be initiated through intrinsic or extrinsic pathways, both converging on the activation of effector caspases like caspase-3 and caspase-7. ilovepathology.comassaygenie.com

While direct studies on 5'-Iodoindirubin's specific apoptotic pathways were not detailed in the provided results, indirubin derivatives, in general, are known to induce cell death. google.com For example, 5'-Nitro-indirubinoxime induces apoptosis in salivary gland adenocarcinoma cells following the secretion of cytochrome c and the activation of caspase-3 and caspase-7. nih.gov Cytochrome c release from mitochondria is a key event in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and subsequent caspase activation. ilovepathology.comassaygenie.com The activation of caspase-3 and caspase-7 are hallmarks of the execution phase of apoptosis, leading to the cleavage of cellular substrates and the dismantling of the cell. nih.govilovepathology.combio-rad-antibodies.com

GSK-3β, which is inhibited by 5'-Iodoindirubin, is known to positively regulate apoptosis in certain cell types, such as myocardium. nih.gov Inhibition of GSK-3β has been proposed as a strategy to improve cell survival in some contexts. nih.gov This suggests that 5'-Iodoindirubin's inhibition of GSK-3β might influence apoptotic pathways, although the precise outcome could be cell-type dependent.

Autophagy Modulation and Related Cellular Processes

Autophagy is a cellular process involved in the degradation and recycling of cellular components. It can function as a survival mechanism during stress but can also contribute to cell death. udl.cat Some compounds that induce cell cycle arrest and apoptosis have also been shown to induce autophagy. For instance, 9-ING-41, a GSK-3β inhibitor, significantly leads to cell cycle arrest, autophagy, and apoptosis in cancer cells. glpbio.comglpbio.com Laduviglusib (CHIR-99021), another GSK-3α/β inhibitor, is also reported to induce autophagy. glpbio.com

While the provided search results mention autophagy in the context of other GSK-3 inhibitors and related pathways medchemexpress.comglpbio.comambeed.com, direct evidence specifically detailing 5'-Iodoindirubin's modulation of autophagy was not prominently featured. However, given its activity as a GSK-3β inhibitor, it is plausible that 5'-Iodoindirubin could influence autophagic processes.

Analysis of Caspase-Dependent and Caspase-Independent Cell Death Phenotypes

Cell death can occur through caspase-dependent (apoptotic) or caspase-independent mechanisms. bio-rad-antibodies.commdpi.complos.org While caspases are the primary mediators of apoptosis, other pathways involving proteins like AIF (apoptosis-inducing factor) and Endo G (endonuclease G) can lead to caspase-independent DNA degradation and cell death. bio-rad-antibodies.commdpi.complos.org

Research on indirubin derivatives indicates that they can induce cell death via different mechanisms, including both caspase-dependent and caspase-independent pathways. google.com For example, 7-bromoindirubin-3'-oxime (7BIO), another indirubin derivative, has been shown to induce caspase-independent cell death, which appears to be an intrinsic property of the compound. udl.catcore.ac.uk In contrast, other indirubin derivatives like indirubin-3'-oxime (IO), 5-bromoindirubin-3'-oxime (5BIO), and 6-bromoindirubin-3'-oxime (B1676677) (6BIO) induce apoptosis associated with caspase activation. udl.cat

The specific caspase-dependent or independent nature of cell death induced by 5'-Iodoindirubin was not explicitly detailed in the provided results. However, its ability to inhibit kinases involved in both cell cycle and potentially apoptotic pathways suggests it could influence the mode of cell death. Further research would be needed to definitively characterize the caspase dependency of 5'-Iodoindirubin-induced cell death.

Influence on Cellular Proliferation and Differentiation Phenotypes

Cellular proliferation and differentiation are fundamental processes in development and tissue maintenance. adooq.com Glycogen (B147801) synthase kinase-3 (GSK-3), a target of 5'-Iodoindirubin, plays an important role in many pathways, including cell proliferation and differentiation. adooq.com Cyclin-dependent kinases (CDKs), also inhibited by 5'-Iodoindirubin, are key regulators of the cell cycle and thus influence proliferation. medchemexpress.comgoogle.com

Indirubins generally display clear anti-proliferative effects. google.com Given that 5'-Iodoindirubin inhibits kinases involved in proliferation (GSK-3 and CDKs), it is expected to have an impact on cellular proliferation rates.

Cell differentiation is the process by which a less specialized cell becomes a more specialized cell type. jax.org GSK-3 is involved in cell differentiation. adooq.com Inhibition of GSK-3 can influence differentiation processes. adooq.com

Impact on Myeloid Cell Line Differentiation

Myeloid differentiation is the process by which myeloid precursor cells differentiate into various myeloid lineage cells, including leukocytes, megakaryocytes, thrombocytes, and erythrocytes. jax.orgresearchgate.netnih.gov This process is regulated by a complex network of transcription factors and signaling pathways. nih.gov

While the provided search results mention myeloid differentiation in the context of other compounds and pathways glpbio.comresearchgate.netnih.govresearchgate.netuniprot.org, direct studies specifically investigating the impact of 5'-Iodoindirubin on myeloid cell line differentiation were not found. However, the involvement of GSK-3 in cell differentiation adooq.com suggests a potential role for 5'-Iodoindirubin in modulating myeloid differentiation, given its inhibitory effect on GSK-3β. Further research is needed to explore this specific effect of 5'-Iodoindirubin.

Data Table: Kinase Inhibition Profile of 5'-Iodoindirubin

| Kinase | IC50 (nM) | Reference |

| GSK-3β | 9 | glpbio.commedchemexpress.commedchemexpress.com |

| CDK5/P25 | 20 | glpbio.commedchemexpress.commedchemexpress.com |

| CDK1/cyclin B | 25 | glpbio.commedchemexpress.commedchemexpress.com |

Effects on Stem Cell Self-Renewal and Pluripotency Factor Regulation

Comprehensive Analysis of Intracellular Signaling Pathway Dysregulation

Studies on indirubin derivatives, including 5-iodoindirubin-3'-oxime, have provided insights into their potential interactions with key intracellular signaling pathways. While direct comprehensive data for 5'-Iodoindirubin across all specified pathways is limited, some connections, particularly through the inhibition of glycogen synthase kinase 3 beta (GSK3β), have been suggested, which can indirectly impact pathways such as PI3K/AKT/mTOR and the stability of HIF-1α. nih.govcymitquimica.comglpbio.comglpbio.cn

Regulation of the PI3K/AKT/mTOR Signaling Axis

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. wikipedia.orgscientificarchives.com Dysregulation of this axis is frequently observed in various diseases, including cancer. wikipedia.orgscientificarchives.comwikipedia.orgvulcanchem.com While direct studies on the specific regulatory effects of 5'-Iodoindirubin on the entire PI3K/AKT/mTOR axis were not extensively found, research on related indirubin derivatives suggests potential indirect modulation. Inhibition of GSK3β by indirubin derivatives has been reported. nih.govcymitquimica.comglpbio.comglpbio.cn GSK3β is a kinase that can act as a negative regulator in some contexts of the PI3K/AKT/mTOR pathway, and its inhibition could potentially influence this axis. However, the precise mechanisms and the extent of 5'-Iodoindirubin's direct or indirect impact on the various components of the PI3K/AKT/mTOR pathway (PI3K, AKT, mTOR) require further specific investigation.

Modulation of STAT Signaling Pathways (e.g., Stat3, Stat5)

The Signal Transducer and Activator of Transcription (STAT) pathways, particularly STAT3 and STAT5, play crucial roles in cell proliferation, survival, differentiation, and immune responses. researcherslinks.comguidetopharmacology.orgciteab.com Constitutive activation of STAT proteins is implicated in numerous diseases, including cancer. researcherslinks.comguidetopharmacology.org Despite the importance of these pathways, specific research detailing the direct modulation of STAT signaling pathways, such as STAT3 or STAT5, by 5'-Iodoindirubin was not found in the conducted search.

Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Protein Stabilization Mechanisms

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key transcription factor that mediates cellular responses to low oxygen conditions (hypoxia). researchgate.netfrontiersin.orgnih.gov Under normoxic conditions, HIF-1α is typically rapidly degraded through a proteasomal pathway initiated by prolyl hydroxylation. researchgate.netfrontiersin.orgnih.gov Inhibition of prolyl hydroxylases or other regulatory mechanisms can lead to HIF-1α stabilization. Research on indirubin derivatives, including 5-iodoindirubin-3'-oxime, has indicated their ability to prevent the decrease in HIF-1α protein levels. nih.gov This effect has been linked to the inhibition of GSK3β. nih.govcymitquimica.comglpbio.comglpbio.cn While this suggests a potential mechanism by which 5'-Iodoindirubin, as a related compound, might influence HIF-1α stability, further studies specifically on 5'-Iodoindirubin are needed to fully elucidate the precise stabilization mechanisms involved. nih.gov

Interplay with Wnt, Notch, Smad, and NF-κB Signaling

The Wnt, Notch, Smad (involved in TGF-beta signaling), and NF-κB signaling pathways are fundamental to various cellular processes, including development, differentiation, proliferation, and immune responses. cusabio.comwikipedia.orgresearchgate.netwikipedia.orgnews-medical.netebi.ac.uk Dysregulation of these pathways contributes to numerous pathological conditions. While these pathways are significant in cellular signaling, specific information detailing the interplay or modulation of Wnt, Notch, Smad, or NF-κB signaling by 5'-Iodoindirubin was not identified in the conducted search.

Structure Activity Relationship Sar and Rational Design of 5 Iodoindirubin Analogs

Systematic SAR Investigations of the Indirubin (B1684374) Chemical Scaffold

Systematic SAR investigations of the indirubin scaffold have revealed the importance of various positions for kinase inhibitory activity. The bis-indole system itself has low water solubility, necessitating the introduction of polar or ionizable functionalities to improve pharmacokinetic properties. acs.org Positions 5' and 6' on the indirubin scaffold have been identified as less explored sites for substitution, offering potential for novel analog design. acs.org Modifications to the indirubin core have been designed with the objective of generating noncanonical binding modes and improved selectivity profiles toward target kinases. acs.org

Studies have shown that substitutions at different positions can lead to varying degrees of potency and selectivity against a range of kinases, including CDKs, GSK-3β, Aurora kinases, FLT3, and DYRKs. nih.govthieme-connect.deresearchgate.netresearchgate.net For instance, the introduction of a 1-N-acetyl group in indirubin has been shown to increase efficacy against Toxoplasma gondii. asm.org

Role of the 5'-Iodo Substitution in Potency and Selectivity

The 5'-iodo substitution plays a significant role in the biological activity of indirubin analogs. 5'-Iodo-indirubin-3'-monoxime has been characterized as a p35 inhibitor, modulating enzymatic pathways through selective binding. scbt.com The unique halogen substitution is thought to enhance its electrophilic character, promoting nucleophilic attack in target interactions. scbt.com Its planar structure facilitates effective π-π interactions, while the electron-withdrawing nature of the iodine atom influences reactivity and stability, leading to distinct kinetic profiles in biochemical assays. scbt.com

While 5-iodo substitution can contribute to activity against certain targets, studies on other indirubin derivatives have shown that larger halogen substituents than fluorine in the 5 position can sometimes lead to lower efficacy and selectivity against targets like Toxoplasma gondii. asm.org For example, 5-iodo-3'-oxime was found to be less potent and selective compared to other 5-halogen-substituted 3'-oxime derivatives against this parasite. asm.org However, in the context of DYRK1A inhibition, the introduction of a 10-iodo substituent in related indolo[3,2-c]quinoline-6-carboxylic acids led to potent and selective inhibitors. acs.org This suggests that the impact of iodine substitution is highly dependent on the specific scaffold and the target kinase.

5'-Iodo-indirubin-3'-monoxime is reported as a potent inhibitor of GSK-3β, CDK5/P25, and CDK1/cyclin B with IC₅₀ values in the nanomolar range. medchemexpress.com

| Compound Name | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| 5'-Iodo-indirubin-3'-monoxime | GSK-3β | 9 | medchemexpress.com |

| 5'-Iodo-indirubin-3'-monoxime | CDK5/P25 | 20 | medchemexpress.com |

| 5'-Iodo-indirubin-3'-monoxime | CDK1/cyclin B | 25 | medchemexpress.com |

Influence of the 3'-Oxime Moiety on Biological Activity and Target Interactions

The presence of a 3'-oxime moiety is a common modification in indirubin derivatives and significantly influences their biological activity and target interactions. The 3'-oxime group generally improves potency with minor effects on selectivity in the context of DYRK kinase inhibition. acs.org

Indirubin-3'-oxime (I3M) itself has shown potent antitumor activities against various cancer cell types. nih.gov It has been found to induce mitochondrial dysfunction and trigger growth inhibition and cell cycle arrest in human neuroblastoma cells. nih.gov Mechanistic studies indicate that I3M can decrease the expression of mitochondrial regulators, leading to decreased mitochondrial mass and altered mitochondrial function. nih.gov I3M also affects cell cycle regulatory proteins, increasing CDK inhibitor levels and reducing CDK and cyclin levels, resulting in cell cycle arrest. nih.gov

Furthermore, indirubin-3'-oxime has demonstrated protective effects against hepatic ischemia/reperfusion damage by inhibiting GSK-3β and preventing mitochondrial permeability transition. nih.gov This highlights the role of the 3'-oxime in mediating interactions with key kinases like GSK-3β and influencing mitochondrial function. nih.gov

The 3'-oxime group can also be further modified with bulky substituents, which has been shown to enhance the potential to inhibit kinases like TbGSK3s. asm.org

Application of Quantitative Structure-Activity Relationship (QSAR) Models for 5'-Iodoindirubin Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools in drug design and discovery, aiming to establish mathematical relationships between the structural features of compounds and their biological activities. dergipark.org.trnih.gov While specific QSAR models focused solely on 5'-Iodoindirubin derivatives were not explicitly detailed in the search results, the application of QSAR modeling to indirubin derivatives and related kinase inhibitors is a recognized approach. jmchemsci.commdpi.com

QSAR studies involve calculating various molecular descriptors (electronic, hydrophobic, steric, topological, etc.) and correlating them with observed biological activities using statistical methods. dergipark.org.trresearchgate.net These models can help predict the activity of new, unsynthesized compounds and provide insights into the structural requirements for optimal activity. dergipark.org.trnih.gov

Given the established SAR for indirubin and the specific contributions of the 5'-iodo and 3'-oxime substitutions, QSAR modeling could be applied to a series of 5'-iodoindirubin derivatives with variations at other positions. This would involve:

Defining a set of 5'-iodoindirubin derivatives with known biological activity against a specific target.

Calculating relevant molecular descriptors for each compound.

Developing a statistical model that correlates the descriptors with the activity.

Validating the model using internal and external validation methods. mdpi.com

Such QSAR models could help in the rational design of more potent and selective 5'-iodoindirubin analogs by identifying key structural features that contribute to the desired activity profile.

Strategies for the Design and Synthesis of Advanced 5'-Iodoindirubin Analogs

The design and synthesis of advanced 5'-iodoindirubin analogs build upon the understanding gained from SAR studies. Strategies focus on modifying the indirubin scaffold at various positions, including the 5'-iodo and 3'-oxime moieties, to optimize potency, selectivity, and pharmacokinetic properties. medchemexpress.comnih.govthieme-connect.de

Key strategies include:

Substitution at the Indole Nitrogen (N1): Modifications at the N1 position can influence interactions with the kinase hinge region and affect activity and selectivity. acs.org Methylation at N1, for example, has been shown to be unfavorable for activity against certain kinases. acs.org

Modifications at the 5' and 6' Positions: These positions are considered less explored and offer opportunities to introduce polar or ionizable functionalities to improve solubility and potentially influence target interactions. acs.org

Variations on the 3'-Oxime Moiety: The 3'-oxime can be further functionalized with various groups to modulate potency and selectivity, as seen with the introduction of bulky substituents enhancing inhibition of TbGSK3s. asm.org

Substitution at Other Positions: Introduction of halogens or other groups at positions like the 7-position has been explored, although the impact on activity and selectivity can vary depending on the specific substitution and target. acs.orgthieme-connect.deresearchgate.net

Bioisosteric Replacements: Replacing functional groups with bioisosteres can be used to modify physicochemical properties and improve interactions with the target. However, the success of such replacements is not always guaranteed, as seen with carboxylate bioisosteres in some indirubin analogs. acs.org

Synthesis Routes: Various synthetic routes are employed to access diverse indirubin analogs. asm.org These can involve condensation reactions and further functionalization steps to introduce desired substituents. asm.org Unconventional synthetic routes may also be important for generating novel and metastable materials. springerprofessional.deamazon.com

Rational design incorporates structural information, such as crystal structures of indirubin-kinase complexes, to guide the placement of substituents that optimize binding interactions within the ATP binding site or allosteric sites. nih.govacs.org Computational methods, including molecular docking and QSAR modeling, also play a crucial role in predicting binding affinities and guiding the design process. jmchemsci.comontosight.ai

The goal of these strategies is to develop advanced 5'-iodoindirubin analogs with improved therapeutic profiles for specific indications, leveraging the established activity of the core scaffold and the specific contributions of the 5'-iodo and 3'-oxime substitutions.

Preclinical Efficacy Assessments of 5 Iodoindirubin in Biological Models

In Vitro Efficacy Studies in Defined Cellular Systems

In vitro studies using diverse cell lines have been instrumental in understanding the direct cellular effects of 5'-Iodoindirubin and its potential as a therapeutic agent. These studies assess various parameters, including cell proliferation, viability, migration, and invasion.

Anti-proliferative Effects Across Diverse Cancer Cell Lines

Indirubin (B1684374) derivatives, including 5'-Iodoindirubin, have demonstrated clear anti-proliferative and cell death-inducing effects in various cell lines nih.gov. Studies have shown that 7-iodo-indirubin-3′ oxime (a form of 5'-Iodoindirubin) impacts the survival of SH-SY5Y neuroblastoma cells in a concentration-dependent manner nih.gov.

Another study, while primarily focusing on PHA-793887, listed 5-Iodo-indirubin-3'-monoxime (B2814196) as a CDK1-targeted drug and indicated that PHA-793887 reduced the viability and clonogenicity of osteosarcoma cell lines (MG63, U20S, and 143B). This suggests that compounds targeting CDK1, including potentially 5'-Iodoindirubin, can exert anti-proliferative effects in osteosarcoma.

Furthermore, 5'-Indo-indirubin-3'-monoxime (5'-Iodoindirubin) was found to inhibit the growth of HTLV-1 infected cells, although it also inhibited the growth of control cells.

Based on the available information, 5'-Iodoindirubin exhibits anti-proliferative activity in several in vitro cancer models, likely mediated through its potent inhibition of CDKs and GSK-3β.

Inhibition of Cell Migration and Invasion in Model Systems

Cell migration and invasion are critical processes in cancer metastasis. In vitro assays, such as scratch assays and transwell assays, are commonly used to evaluate the ability of compounds to inhibit these processes.

One study that included 5-Iodo-indirubin-3'-monoxime in a list of CDK1-targeted drugs reported that PHA-793887 impaired the migration of osteosarcoma cells in a scratch assay. While this finding is for a related CDK inhibitor and not directly for 5'-Iodoindirubin, it suggests that targeting CDK1, a known activity of 5'-Iodoindirubin, may have inhibitory effects on cancer cell migration. Direct experimental data specifically demonstrating the inhibition of cell migration and invasion by 5'-Iodoindirubin in model systems was not explicitly detailed in the provided search results.

Specific Activity in Hematological Malignancy Cell Models (e.g., HL-60 leukemia cells)

Hematological malignancy cell lines, such as HL-60 (a human promyelocytic leukemia cell line), are frequently used to study the effects of potential therapeutic agents on blood cancers. These cells can be induced to differentiate and are responsive to various agents.

While the provided search results mention HL-60 cells as a model system and discuss the activity of other inhibitors in these cells, specific data detailing the efficacy of 5'-Iodoindirubin in HL-60 leukemia cells or other hematological malignancy cell models was not explicitly found. One source listed 5-Iodo-indirubin-3'-monoxime alongside other inhibitors tested in HL-60 and NB4 cells, implying its potential evaluation in these lines, but did not provide the specific results for 5'-Iodoindirubin. As noted earlier, 5'-Indo-indirubin-3'-monoxime did show growth inhibition in HTLV-1 infected cells, which are related to certain leukemias.

In Vivo Preclinical Model Investigations

In vivo preclinical models, particularly xenograft models, are crucial for evaluating the efficacy of potential therapeutic agents in a more complex biological setting that mimics the tumor microenvironment.

Exploration of Neuroprotective Potential in Relevant Biological Systems

While direct studies specifically detailing the neuroprotective potential of 5'-Iodoindirubin in biological models were not prominently found in the surveyed literature, research into closely related indirubin derivatives has provided insights into potential mechanisms relevant to neuroprotection, particularly concerning neuroinflammation and the integrity of the blood-brain barrier.

Studies investigating 5-iodo-indirubin-3'-monoxime (I3'M), a derivative of indirubin, have explored its effects as an inhibitor of glycogen (B147801) synthase kinase-3β (GSK3β). GSK3β is a kinase implicated in various cellular processes, and its inhibition has been suggested as a potential therapeutic strategy for neurodegenerative conditions.

One study utilized an in vitro model of neuroinflammation using human primary brain microvascular endothelial cells (BMVEC) treated with tumor necrosis factor-alpha (TNFα). TNFα is a pro-inflammatory cytokine known to play a role in neuroinflammatory processes and can affect the integrity of the blood-brain barrier. The study found that TNFα treatment led to a downregulation of specific microRNAs (miRNAs), namely miR-98 and let-7g*. These miRNAs have been suggested to play roles in maintaining blood-brain barrier integrity.

Treatment with 5-iodo-indirubin-3'-monoxime (I3'M) was observed to reverse the downregulation of miR-98 and let-7g* induced by TNFα in these BMVEC cultures. Specifically, I3'M was able to restore the expression levels of miR-98 by 90% to 95% and let-7g* by 90% compared to the levels in cells treated with TNFα alone. This suggests that I3'M, by inhibiting GSK3β, may help counteract the negative effects of neuroinflammation on miRNA expression in brain endothelial cells, potentially contributing to the maintenance of blood-brain barrier function under inflammatory conditions.

The findings regarding the effect of 5-iodo-indirubin-3'-monoxime on these specific miRNAs in a neuroinflammatory model highlight a potential indirect mechanism through which indirubin derivatives could exert neuroprotective effects by preserving blood-brain barrier integrity, a critical component in protecting the central nervous system from peripheral insults.

Research Findings on 5-Iodo-indirubin-3'-monoxime (I3'M) in BMVEC Cultures

| Treatment Group | Effect on miR-98 Expression (Fold Change vs. TNFα alone) | Effect on let-7g* Expression (Fold Change vs. TNFα alone) |

| TNFα alone | Decreased (3.8-fold downregulation) | Decreased (1.5-fold downregulation) |

| TNFα + 5-Iodo-indirubin-3'-monoxime (I3'M) | Reversed downregulation (90% to 95% restoration) | Reversed downregulation (90% restoration) |

Note: Data is derived from observations in human primary brain microvascular endothelial cells (BMVEC) treated with TNFα.

This research on a related derivative suggests avenues for exploring whether 5'-Iodoindirubin itself exhibits similar activities or other neuroprotective mechanisms in relevant biological systems.

Advanced Methodological Frameworks in 5 Iodoindirubin Research

Biochemical and Biophysical Assays for Target Binding and Enzymatic Activity

Biochemical and biophysical assays are fundamental in characterizing the direct interaction between 5'-Iodoindirubin and its target molecules, often proteins such as kinases. These assays provide quantitative data on binding affinity, enzyme inhibition kinetics, and the mechanism of action.

Biochemical assays are designed to assess molecular interactions, such as enzyme activity or receptor binding, often using purified proteins or cellular lysates. bioduro.com They are valuable for primary screening as assay conditions can be precisely controlled and compounds interact directly with the targets of interest. evotec.com Examples include enzymatic assays that measure the activation, inhibition, or modulation of key enzymes targeted by drug candidates. bioduro.com Kinase assays, for instance, are widely used to determine the potency of kinase inhibitors by measuring their ability to block the phosphorylation of a substrate. reactionbiology.com

Biophysical techniques complement biochemical assays by providing label-free methods to study molecular interactions in solution or on a surface. Surface Plasmon Resonance (SPR) is a key biophysical technology used to analyze the affinity, kinetics, and stoichiometry of binding events across various target classes. reactionbiology.comsygnaturediscovery.com SPR involves immobilizing a target protein on a sensor chip and flowing the compound (ligand) over the surface, measuring changes in mass that occur upon binding. sygnaturediscovery.com This technique can provide detailed kinetic data, including association (k_on) and dissociation (k_off) rates, which are crucial for understanding the duration and stability of the compound-target interaction. sygnaturediscovery.com Another biophysical method is Microscale Thermophoresis (MST), which measures the movement of molecules along a temperature gradient and can detect ligand-binding induced changes in thermophoretic mobility. sygnaturediscovery.commdpi.com MST is less restricted by molecular weight and buffer composition, making it suitable for a wide range of targets. sygnaturediscovery.com

While specific detailed data tables for 5'-Iodoindirubin from these assays were not extensively found in the provided search results, the methodologies described are standard in the field for characterizing compounds like 5'-Iodoindirubin, which is known to inhibit kinases such as GSK-3β, CDK5/P25, and CDK1/cyclin B by competing with ATP for binding to the catalytic site. medchemexpress.com The application of these assays would involve incubating the target enzyme with its substrate in the presence of varying concentrations of 5'-Iodoindirubin to determine IC50 values (the concentration of the compound required for 50% inhibition) and potentially determine the mode of inhibition (e.g., competitive, non-competitive). sygnaturediscovery.comaps.org

Cell-Based Assays for Phenotypic and Functional Characterization

Cell-based assays are essential for evaluating the biological effects of 5'-Iodoindirubin in a more complex and physiologically relevant context than biochemical assays. evotec.com These assays use intact, often live, cells to assess cellular responses to the compound, providing insights into its phenotypic and functional consequences. danaher.com They can be used for both target-based screening, where the assay measures the activity of a specific target within the cellular environment, and phenotypic screening, where the assay measures a broader cellular outcome without necessarily knowing the direct target. evotec.com

A common application of cell-based assays is to measure cell viability and proliferation. danaher.combdbiosciences.com Assays such as MTT, Resazurin, Neutral Red Uptake (NRU), and ATP level measurements are used to quantify the number of viable cells after treatment with varying concentrations of 5'-Iodoindirubin, helping to determine its cytotoxicity. medinadiscovery.com Cell proliferation can be measured by tracking DNA synthesis using markers like BrdU or by assessing the expression of proliferation markers like Ki67. bdbiosciences.com

Cell-based assays are also employed to investigate specific cellular processes modulated by 5'-Iodoindirubin, such as apoptosis and cell cycle progression. danaher.combdbiosciences.commedinadiscovery.com Apoptosis can be detected by analyzing characteristic morphological changes, membrane integrity loss, protein cleavage, and DNA fragmentation. bdbiosciences.com Assays measuring caspase activity or using techniques like flow cytometry with specific dyes can quantify apoptotic cells. bdbiosciences.commedinadiscovery.com Cell cycle analysis, often performed using flow cytometry to measure DNA content, can determine if 5'-Iodoindirubin causes cell cycle arrest at specific phases. bdbiosciences.commedinadiscovery.com

Furthermore, cell-based functional assays can assess more complex cellular behaviors and signaling pathways. bdbiosciences.comnuvisan.com These include assays for measuring intracellular calcium flux, reporter gene assays to study gene regulation, and assays to evaluate protein phosphorylation events within cells. evotec.combdbiosciences.commedinadiscovery.com High-content screening (HCS) combines automated microscopy and image analysis to extract multiparametric data from individual cells, allowing for the simultaneous assessment of various phenotypic changes induced by 5'-Iodoindirubin, such as alterations in cell morphology, protein localization, and organelle structure. evotec.commedinadiscovery.comnuvisan.comlynceetec.com

While specific data on 5'-Iodoindirubin from these cell-based assays were not detailed in the search results, the methodologies described are standard for characterizing the cellular impact of compounds like 5'-Iodoindirubin. medchemexpress.com For example, given its known activity against CDKs, cell-based assays would likely be used to study its effects on cell cycle progression in various cell lines. medchemexpress.combdbiosciences.commedinadiscovery.com

Computational Approaches: Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Computational approaches, particularly molecular docking and molecular dynamics (MD) simulations, play a crucial role in understanding the potential interactions between 5'-Iodoindirubin and its target proteins at an atomic level. These in silico methods can predict binding modes, estimate binding affinities, and provide insights into the dynamic behavior of the ligand-protein complex. nih.govunair.ac.idsamipubco.com

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (such as 5'-Iodoindirubin) when bound to a receptor protein. unair.ac.idajol.info It involves searching for the optimal fit between the ligand and the protein's binding site based on scoring functions that estimate the binding affinity. unair.ac.idajol.info Docking simulations can help identify potential targets for a compound and predict how strongly it might bind. unair.ac.id Tools like AutoDock Vina are commonly used for this purpose. samipubco.combioinformation.net

Molecular dynamics simulations extend the static view provided by docking by simulating the time-dependent behavior of the ligand-protein complex. nih.govuzh.chfrontiersin.org MD simulations treat the atoms in the system as flexible and simulate their movements over time based on physical laws and force fields. nih.govuzh.chfrontiersin.org This allows researchers to observe the dynamic interactions between the ligand and the protein, including conformational changes, the stability of the binding pose, and the identification of transient interactions. nih.govuzh.chfrontiersin.orgnih.govrsc.org Steered molecular dynamics (SMD) is a specific type of MD simulation that applies a force to pull the ligand out of the binding site, which can provide insights into the unbinding pathway and estimate the unbinding force, potentially correlating with binding strength. frontiersin.orgnih.gov

The combination of molecular docking and MD simulations is a powerful approach in structure-based drug design. samipubco.comuzh.chnih.gov Docking can quickly screen large libraries of compounds and identify potential binders, while MD simulations can refine these predictions and provide a more realistic picture of the binding event and complex stability. unair.ac.idsamipubco.comuzh.ch For a compound like 5'-Iodoindirubin, which targets kinases, computational methods could be used to model its interaction with the ATP-binding site of specific kinases, predict the key amino acid residues involved in binding, and assess the stability of the bound complex over time. medchemexpress.comnih.gov

Omics-Based Methodologies for Comprehensive Biological Pathway Elucidation (e.g., Proteomics, Phosphoproteomics, Transcriptomics)

Omics-based methodologies provide a global view of the biological changes induced by a compound, allowing for the comprehensive elucidation of affected pathways and networks. These high-throughput techniques include transcriptomics, proteomics, and phosphoproteomics. nih.govfrontiersin.org

Transcriptomics involves the study of the complete set of RNA molecules (the transcriptome) in a cell or organism. cd-genomics.com Techniques like RNA sequencing (RNA-Seq) measure the abundance of mRNA transcripts, providing insights into gene expression levels. cd-genomics.comamp-pd.org By comparing the transcriptomes of cells treated with 5'-Iodoindirubin to untreated cells, researchers can identify genes whose expression is upregulated or downregulated, pointing to affected biological processes and pathways. cd-genomics.comresearchgate.net Single-cell RNA sequencing allows for the analysis of gene expression at the resolution of individual cells, revealing cellular heterogeneity in response to treatment. nih.govfrontierspartnerships.orgki.se

Proteomics is the large-scale study of proteins (the proteome) in a biological system. nih.govmdpi.com Mass spectrometry (MS)-based proteomics is a powerful tool for identifying and quantifying proteins, providing insights into protein abundance and changes in protein levels upon compound treatment. sygnaturediscovery.commedinadiscovery.comnih.govmdpi.comnih.govfrontiersin.org Proteomic analysis can reveal which proteins are affected by 5'-Iodoindirubin, either directly as targets or indirectly through downstream signaling events. nih.govmdpi.comnih.gov

Phosphoproteomics is a specialized branch of proteomics that focuses on identifying and quantifying protein phosphorylation sites. nih.govbiorxiv.orgresearchgate.netelifesciences.orgpeerj.com Protein phosphorylation is a critical post-translational modification that regulates a wide range of cellular processes, particularly signaling pathways. nih.govbiorxiv.org Since 5'-Iodoindirubin is a kinase inhibitor, phosphoproteomics is a highly relevant methodology for studying its effects. medchemexpress.com By analyzing changes in the phosphorylation status of proteins in cells treated with 5'-Iodoindirubin, researchers can identify the kinases inhibited by the compound and map the downstream signaling pathways that are altered. nih.govelifesciences.orgpeerj.com Mass spectrometry-based phosphoproteomics, often coupled with phosphopeptide enrichment techniques, allows for the deep profiling of thousands of phosphorylation sites. nih.govresearchgate.netpeerj.com

Integrating data from these different omics layers (multi-omics) can provide a more complete picture of the biological impact of 5'-Iodoindirubin. nih.govfrontiersin.orgresearchgate.net For example, combining transcriptomics and proteomics data can reveal whether changes in protein levels are due to altered gene expression or post-transcriptional mechanisms. nih.govfrontiersin.orgresearchgate.net Similarly, integrating phosphoproteomics data with proteomics and transcriptomics can help distinguish between changes in protein phosphorylation due to altered protein abundance versus changes in kinase or phosphatase activity. nih.govfrontiersin.orgnih.gov These integrated omics approaches are powerful for elucidating complex biological pathways and identifying potential biomarkers or therapeutic targets. nih.govfrontiersin.orgresearchgate.netmdpi.comnih.gov

While specific multi-omics studies on 5'-Iodoindirubin were not found in the search results, the application of these methodologies would involve treating cells or model systems with 5'-Iodoindirubin and then performing high-throughput analyses to measure changes in RNA, protein, and phosphoprotein levels. nih.govamp-pd.orgmdpi.comnih.govresearchgate.net Subsequent bioinformatics analysis would be used to identify significantly altered molecules and map them to biological pathways to understand the comprehensive cellular response to the compound. nih.govfrontiersin.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.